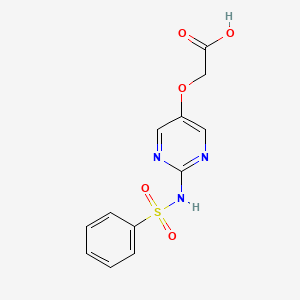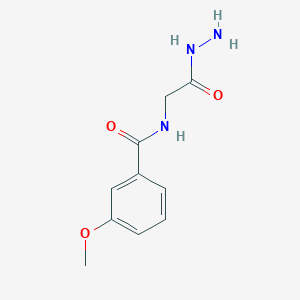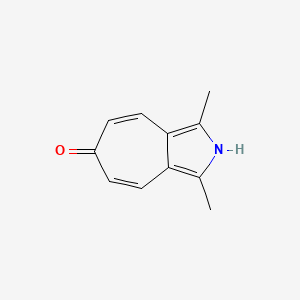
Terphenyl, nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terphenyl, nitro-: is a derivative of terphenyl, an aromatic hydrocarbon consisting of three benzene rings connected in a linear arrangement. The nitro group (-NO₂) attached to the terphenyl structure significantly alters its chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nitro-terphenyl typically involves the nitration of terphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the terphenyl molecule. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of nitro-terphenyl may involve large-scale nitration processes using similar reagents but optimized for efficiency and safety. The process may include steps for purification and isolation of the final product to ensure high purity and yield .
化学反応の分析
Types of Reactions: Nitro-terphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under conditions that favor electrophilic substitution.
Major Products:
Reduction: The major product is the corresponding amino-terphenyl.
Substitution: Depending on the substituent introduced, various derivatives of terphenyl can be formed.
科学的研究の応用
Chemistry: Nitro-terphenyl is used as a precursor in the synthesis of various organic compounds. Its unique structure and reactivity make it valuable in the development of new materials and chemical intermediates .
Biology and Medicine: Research has explored the potential biological activities of nitro-terphenyl derivatives, including antimicrobial and cytotoxic properties. These compounds are investigated for their potential use in drug development and therapeutic applications .
Industry: In the industrial sector, nitro-terphenyl is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing .
作用機序
The mechanism of action of nitro-terphenyl involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in redox reactions, leading to the formation of different functional groups. These transformations can affect the compound’s interaction with biological targets, influencing its biological activity .
類似化合物との比較
Nitrobenzene: A simpler aromatic compound with a single nitro group attached to a benzene ring.
Dinitrobenzene: Contains two nitro groups attached to a benzene ring, offering different reactivity and properties.
Trinitrotoluene (TNT): A well-known explosive with three nitro groups attached to a toluene molecule.
Uniqueness: Nitro-terphenyl’s uniqueness lies in its structure, consisting of three benzene rings with a nitro group. This arrangement provides distinct chemical and physical properties compared to simpler nitro compounds.
特性
CAS番号 |
86695-75-2 |
|---|---|
分子式 |
C18H13NO2 |
分子量 |
275.3 g/mol |
IUPAC名 |
1-nitro-2,3-diphenylbenzene |
InChI |
InChI=1S/C18H13NO2/c20-19(21)17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13H |
InChIキー |
NCLFUYHKSVQSKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
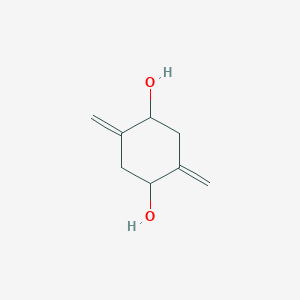
![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
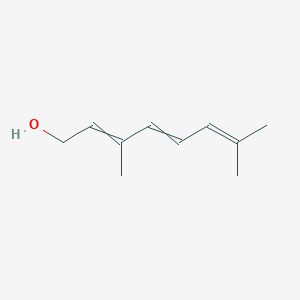
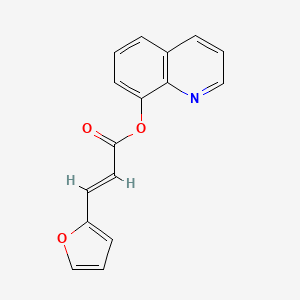
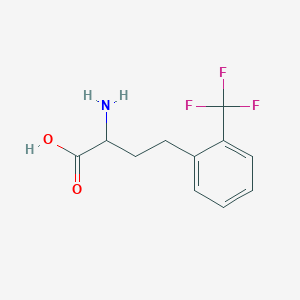
![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
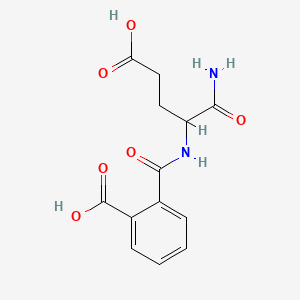
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)

![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
